molecular formula C19H24N2O4S B2555900 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034536-85-9

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2555900
CAS No.: 2034536-85-9
M. Wt: 376.47
InChI Key: ZTVZVCFEJACQOX-UHFFFAOYSA-N
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Description

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Methylthio-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the piperidine ring.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving appropriate diols and amines.

    Final Assembly: The final step involves coupling the piperidine and morpholine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione: can be compared with other piperidine and morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-26-16-5-2-14(3-6-16)4-7-17(22)20-10-8-15(9-11-20)21-18(23)12-25-13-19(21)24/h2-3,5-6,15H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZVCFEJACQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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